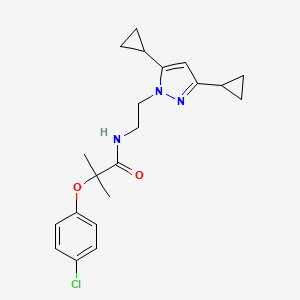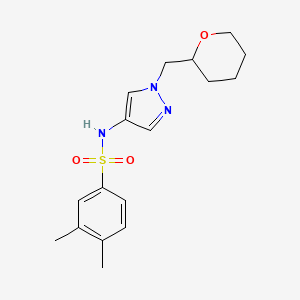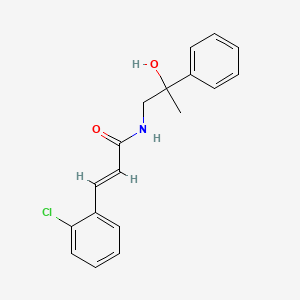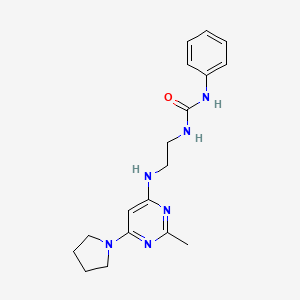
5-Ethoxy-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Ethoxy-1,2,3-thiadiazole” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . The 1,2,3-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazoles involves various chemical reactions. For instance, one method involves the reaction of chlorinated ketones with tosylhydrazine, which forms an intermediate. This intermediate then cyclizes with a sulfur reagent in the presence of a basic medium to yield disubstituted 1,2,3-thiadiazoles . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .
Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .
Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . For 5-Ethoxy-1,2,3-thiadiazole, it has a molecular formula of C4H6N2OS and an average mass of 130.168 Da .
Aplicaciones Científicas De Investigación
Crop Protection Agents
5-Ethoxy-1,2,3-thiadiazole: is noted for its unique molecular structure and chemical reactivity, making it a valuable building block in the development of advanced crop protection agents. It can be incorporated into the synthesis of pesticides, herbicides, or fungicides to enhance potency, selectivity, and environmental compatibility .
Pharmacological Scaffold
The thiadiazole core, which includes derivatives like 5-Ethoxy-1,2,3-thiadiazole , is found in a wide range of drugs with analgesic, anti-inflammatory, antineoplastic, antiepileptic, anti-bacterial, antitubercular, and antiviral properties. These derivatives are considered pharmacologically relevant scaffolds due to their broad and potent activity .
Mecanismo De Acción
Target of Action
5-Ethoxy-1,2,3-thiadiazole, also known as Etridiazole , is primarily used as a fungicide. Its primary targets are soil-borne infections, particularly Phytophthora and Pythium species . These organisms are responsible for a variety of plant diseases and can significantly affect agricultural yield.
Mode of Action
The compound interacts with its targets by disrupting the integrity of the fungal cell membrane . Specifically, Etridiazole causes the hydrolysis of cell membrane phospholipids into free fatty acids and lysophosphatides . This leads to the lysis of the fungal cell membranes, thereby inhibiting the growth of the fungi .
Biochemical Pathways
It is known that the compound’s action leads to the disruption of the fungal cell membrane, which is a crucial component of the fungal cell’s survival and proliferation . This disruption likely affects multiple biochemical pathways within the fungal cell, leading to its death.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Ethoxy-1,2,3-thiadiazole is limited. It is known that the compound is moderately soluble in water and miscible with many organic solvents This suggests that it may have good bioavailability in the environment where it is applied
Result of Action
The primary result of the action of 5-Ethoxy-1,2,3-thiadiazole is the inhibition of fungal growth. By disrupting the integrity of the fungal cell membrane, the compound prevents the fungi from proliferating and causing disease . This makes it an effective fungicide, particularly against Phytophthora and Pythium species .
Action Environment
It may be more persistent in water depending on local conditions . This suggests that environmental factors such as soil composition and moisture levels could influence the compound’s action, efficacy, and stability. Furthermore, Etridiazole is known to degrade upon continuous exposure to sunlight , indicating that light conditions may also play a role in its effectiveness.
Safety and Hazards
When handling 5-Ethoxy-1,2,3-thiadiazole, it’s recommended to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethoxythiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPXEVDMBJCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=NS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)


![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)





![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)
